8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a nitrophenyl group in its structure enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminopyridine with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Studied for their broad-spectrum antimicrobial properties.
Uniqueness
8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both a fluorine atom and a nitrophenyl group, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H8FN3O2 |
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Molecular Weight |
257.22 g/mol |
IUPAC Name |
8-fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8FN3O2/c14-11-5-2-6-16-8-12(15-13(11)16)9-3-1-4-10(7-9)17(18)19/h1-8H |
InChI Key |
MXWMNKSZILZYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=C(C3=N2)F |
Origin of Product |
United States |
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